While a detailed structural analysis of 5-methylmorpholin-3-one is not provided in the abstract, its role in ASTX660 suggests specific structural features. [] The molecule likely contains a morpholine ring with a methyl group at the 5 position and a ketone group at the 3 position. The presence of these functional groups likely contributes to the overall shape, binding properties, and pharmacological activity of the final drug candidate.
5-Methylmorpholin-3-one, as a part of ASTX660, contributes to the molecule's ability to act as an antagonist of IAPs. [] IAPs are proteins that play a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, ASTX660 promotes apoptosis in cancer cells, thereby potentially inhibiting tumor growth. [] The precise contribution of 5-methylmorpholin-3-one to this mechanism within the larger molecule is not explicitly described in the provided abstract.
The primary application of 5-methylmorpholin-3-one is its use as a building block in the development of ASTX660, a clinical candidate for antagonizing XIAP and cIAP. [] This drug candidate has entered Phase 1/2 clinical trials (NCT02503423) for the treatment of cancer. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6